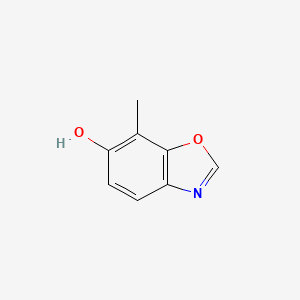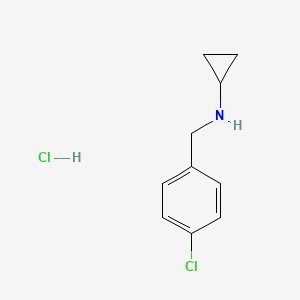![molecular formula C16H12F3N3 B2868701 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-95-9](/img/structure/B2868701.png)
1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a complex organic compound. It contains a pyrazole core, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of Grignard reagents with sodium borohydride (NaBF4). A popular method involves the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . The resulting product is then purified by silica gel chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex. It is characterized by a pyrazole core, with phenyl and trifluoromethyl groups attached at specific positions . The crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, is monoclinic and has a space group of P21/c .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, 3-(Trifluoromethyl)pyrazoles, a related class of compounds, can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is studied. For example, a related compound, 1-PHENYL-4-(3-(TRIFLUOROMETHYL)PHENYL)SEMICARBAZIDE, has a molecular weight of 295.266 .作用机制
The mechanism of action of TFMPA is not well understood, but it is believed to act as a competitive antagonist of the glycine receptor. The glycine receptor is a neurotransmitter receptor that is involved in the regulation of inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
TFMPA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TFMPA can inhibit the growth of cancer cells and induce apoptosis. TFMPA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of TFMPA is its ability to act as a selective antagonist of the glycine receptor. This selectivity allows for the study of the glycine receptor without affecting other neurotransmitter receptors. However, one of the limitations of TFMPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research of TFMPA. One potential direction is the study of TFMPA as a potential treatment for neurological disorders such as epilepsy and schizophrenia. Another potential direction is the development of new ligands based on the structure of TFMPA for use in MOFs and other materials. Additionally, further studies are needed to fully understand the mechanism of action of TFMPA and its potential applications in scientific research.
Conclusion:
1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a synthetic compound that has shown great potential in various fields of scientific research. Its ability to act as a selective antagonist of the glycine receptor has made it a valuable tool for the study of the glycine receptor and its potential applications in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of TFMPA and its potential applications in various fields of scientific research.
合成方法
The synthesis of 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be achieved through several methods. One of the most commonly used methods is the reaction of 3-(trifluoromethyl) benzaldehyde with phenylhydrazine in the presence of a catalyst under reflux conditions. The resulting intermediate is then reacted with 1,3-diphenyl-1H-pyrazol-5-amine to form the final product.
科学研究应用
TFMPA has been extensively studied for its various applications in scientific research. One of the most significant applications of TFMPA is its use as a ligand in metal-organic frameworks (MOFs). These MOFs have been studied for their potential use in gas separation, catalysis, and drug delivery.
属性
IUPAC Name |
2-phenyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)12-6-4-5-11(9-12)14-10-21-22(15(14)20)13-7-2-1-3-8-13/h1-10H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVKRXZMWKJQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)
![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)

![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2868624.png)
![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2868626.png)
![Ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)
![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868637.png)
![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)
